molecular formula C8H7F3N2OS B107697 1-(4-(Trifluoromethoxy)phenyl)thiourea CAS No. 142229-74-1

1-(4-(Trifluoromethoxy)phenyl)thiourea

Cat. No. B107697
CAS RN: 142229-74-1
M. Wt: 236.22 g/mol
InChI Key: UCOXNOVULREFCO-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)thiourea, also known as 4-TFMPU, is an organosulfur compound used in organic synthesis and scientific research. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. 4-TFMPU is a versatile reagent used to synthesize various organic compounds, including heterocycles, alcohols, and amines. It is also used as a catalyst in certain reactions. In addition, 4-TFMPU has been studied for its biochemical and physiological effects, revealing potential applications in medicine and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiourea derivatives, including 1-(4-(Trifluoromethoxy)phenyl)thiourea, have been synthesized and characterized using various techniques like GC–MS, elemental analyses, NMR, and FTIR spectroscopy. The crystal structure, vibrational properties, and quantum chemical calculations provide insights into the molecular configuration and stability of these compounds (Saeed, Erben, Abbas, & Flörke, 2010).

Biological Activity

  • Some derivatives of thioureas, including those with the 4-(trifluoromethyl)phenyl moiety, exhibit significant anti-fungal and antioxidant activities. These properties are investigated through in vitro screening and in silico molecular docking studies (Qiao et al., 2017).

Application in Solar Cells

  • Thiourea derivatives are explored as additives in gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their incorporation shows promising results in enhancing the efficiency of DSSCs, highlighting their potential in renewable energy technologies (Karthika et al., 2019).

Electronic Structure and Reactivity

  • Studies on thiourea derivatives, including those with 4-(trifluoromethyl)phenyl groups, involve analyzing molecular structure, vibrational frequencies, and charge transfer mechanisms. These analyses are crucial for understanding the electronic properties and reactivity of these compounds (Mary et al., 2016).

Catalysis

  • Thiourea derivatives are used in organocatalysis, often incorporating 4-(trifluoromethyl)phenyl moieties to enhance catalytic activity. These compounds are synthesized using multicomponent reactions and are tested for their efficacy in various chemical transformations (Nickisch, Gabrielsen, & Meier, 2020).

Drug Development

  • The structure and properties of thiourea derivatives make them potential candidates for drug development, particularly as analgesic agents. Computational and experimental studies provide insights into their binding affinities and interaction with biological targets (Menon et al., 2018).

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)thiourea is not available .

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H301). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXNOVULREFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380487
Record name N-[4-(Trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142229-74-1
Record name N-[4-(Trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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